methyl 3-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 3-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and aldehydes.
Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfanyl Group: This can be done using thiolation reactions with suitable thiolating agents.
Formation of the Acetamido Linkage: This involves amide bond formation using acyl chlorides or anhydrides.
Esterification to Form the Methyl Ester: This final step can be achieved using standard esterification techniques with methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
METHYL 3-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Kinases involved in cell signaling pathways.
Pathways Involved: Inhibition of kinase activity, leading to disruption of cell signaling and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory properties.
Pyrimidine Scaffolds: These compounds are also known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
METHYL 3-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H18N4O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 3-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O3S/c1-29-22(28)15-8-5-9-16(10-15)26-18(27)12-30-21-20-19(24-13-25-21)17(11-23-20)14-6-3-2-4-7-14/h2-11,13,23H,12H2,1H3,(H,26,27) |
InChI Key |
LQGHFNHZWLRWSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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